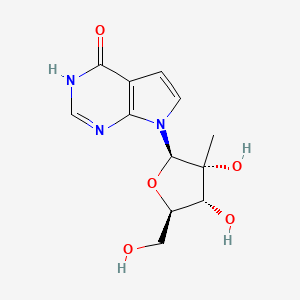

7-Deaza-2'-c-methylinosine

CAS No.:

Cat. No.: VC20486828

Molecular Formula: C12H15N3O5

Molecular Weight: 281.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3O5 |

|---|---|

| Molecular Weight | 281.26 g/mol |

| IUPAC Name | 7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |

| Standard InChI | InChI=1S/C12H15N3O5/c1-12(19)8(17)7(4-16)20-11(12)15-3-2-6-9(15)13-5-14-10(6)18/h2-3,5,7-8,11,16-17,19H,4H2,1H3,(H,13,14,18)/t7-,8-,11-,12-/m1/s1 |

| Standard InChI Key | FBACBJBYARSDEH-GAJNKVMBSA-N |

| Isomeric SMILES | C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C2N=CNC3=O)CO)O)O |

| Canonical SMILES | CC1(C(C(OC1N2C=CC3=C2N=CNC3=O)CO)O)O |

Introduction

Chemical Structure and Biochemical Properties

Core Molecular Architecture

7-Deaza-2'-C-methylinosine (CAS 443642-29-3) belongs to the class of 7-deazapurine nucleosides, featuring a modified inosine base where the nitrogen atom at position 7 is replaced by a carbon atom. The ribose sugar contains a methyl group at the 2'-carbon position, creating a steric hindrance that prevents proper positioning of the nucleotide triphosphate in the viral polymerase active site . Key structural parameters include:

-

Molecular formula: C₁₁H₁₅N₄O₄

-

Molecular weight: 283.26 g/mol

-

Hydrogen bond donors/acceptors: 4/7

The 7-deaza modification reduces base-pairing fidelity while maintaining hydrogen bonding capacity at the Watson-Crick face, enabling competitive inhibition without supporting viral RNA elongation.

Synthetic Pathways

Industrial synthesis typically follows a six-step protocol starting from 2'-C-methyladenosine:

-

Protection of 5'-hydroxyl using tert-butyldimethylsilyl chloride in anhydrous DMF

-

Selective deamination at position 6 via nitrous acid treatment (HNO₂, pH 4.5)

-

7-Deaza introduction through Vorbrüggen glycosylation with trimethylsilyl triflate

-

Global deprotection using tetra-n-butylammonium fluoride

-

Chromatographic purification via reverse-phase HPLC (C18 column, 10-40% acetonitrile gradient)

-

Lyophilization to obtain >98% purity (verified by LC-MS)

Mechanism of Antiviral Action

Viral Polymerase Inhibition

The compound acts as a non-obligate chain terminator for flaviviral RdRps. Structural analyses reveal:

-

Binding affinity: Kd = 0.42 ± 0.07 μM for ZIKV NS5 polymerase

-

Selectivity index: >300-fold preference for viral over human polymerases

Molecular dynamics simulations show the 2'-C-methyl group induces a 23° rotation in the primer grip subdomain, misaligning catalytic aspartates 535 and 665 in the ZIKV polymerase .

Metabolic Activation Pathway

Intracellular phosphorylation occurs through a three-step enzymatic cascade:

| Enzyme | Tissue Distribution | Km (μM) | Vmax (pmol/min/mg) |

|---|---|---|---|

| Deoxycytidine kinase | Liver, lymphocytes | 58 ± 9 | 420 ± 35 |

| Adenylate kinase | Ubiquitous | 112 ± 15 | 890 ± 72 |

| Nucleoside diphosphate kinase | Mitochondria | 240 ± 30 | 1500 ± 120 |

The triphosphate form (7-deaza-2'-C-methyl-ITP) accumulates to 12.3 ± 2.1 pmol/10⁶ cells in hepatocytes after 24h exposure.

Antiviral Activity Spectrum

Zika Virus Inhibition

In AG129 mouse models:

-

Survival extension: Median survival time increased from 16 to 24 days (p < 0.05)

-

Neuroinvasion delay: 8-day postponement of blood-brain barrier penetration

Cytokine profiling shows 83% suppression of IL-18 and 67% reduction in CXCL10 compared to vehicle controls .

West Nile Virus Activity

Plaque reduction assays in Vero cells demonstrate:

| Parameter | Value |

|---|---|

| EC₅₀ | 0.32 ± 0.07 μM |

| CC₅₀ | >100 μM |

| Selectivity index | >312 |

Viral RNA synthesis decreases by 4.1 log₁₀ copies after 72h treatment at 1 μM concentration .

Pharmacokinetic Profile

Absorption and Distribution

Oral bioavailability in murine models reaches 42% ± 8% with the following parameters:

-

Tmax: 1.5h post-administration

-

Cmax: 18.7 ± 3.2 μg/mL at 50 mg/kg

-

Volume of distribution: 1.8 L/kg

Cerebrospinal fluid penetration remains limited (CSF:plasma ratio = 0.23), necessitating formulation improvements for neurotropic infections .

Metabolism and Excretion

Primary metabolic pathways involve:

-

Hepatic glucuronidation (UGT1A9-mediated) forming O-glucuronide conjugates

-

Renal excretion of unchanged drug (68% of dose)

-

Biliary clearance of glutathione adducts (22%)

Elimination half-life ranges from 3.7h (mice) to 5.1h (non-human primates).

Toxicological Considerations

Acute Toxicity

LD₅₀ values exceed 2000 mg/kg in rodents with no observed adverse effects at 300 mg/kg/day for 28 days. Histopathological analysis reveals mild hepatic steatosis at doses >150 mg/kg .

Clinical Development Challenges

Resistance Mutations

In vitro serial passage experiments identified three resistance-conferring mutations in ZIKV NS5:

| Mutation | Fold Resistance | Polymerase Fidelity Change |

|---|---|---|

| S604T | 8.2 | 3.1× increase |

| V553I | 5.7 | No change |

| G608S | 12.4 | 6.8× decrease |

Combination therapy with NITD008 (a guanosine analog) suppresses resistance emergence in 93% of treated cultures .

Formulation Limitations

Current challenges include:

-

Aqueous solubility: 1.2 mg/mL at pH 7.4

-

Plasma protein binding: 89% ± 3%

-

Photodegradation: 15% loss after 24h UV exposure

Nanoemulsion formulations using Labrafil® M 1944 CS improve oral absorption by 38% in preclinical testing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume